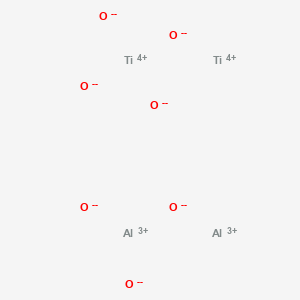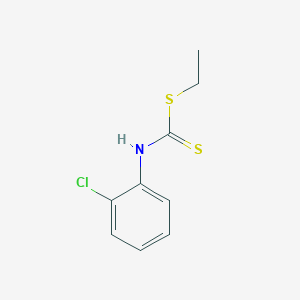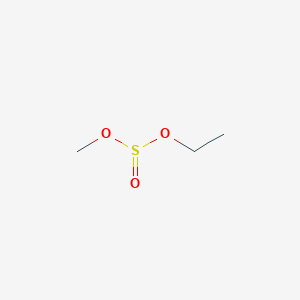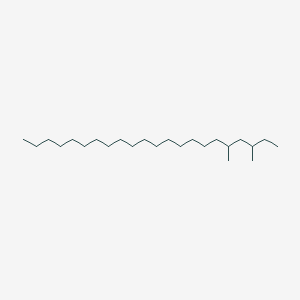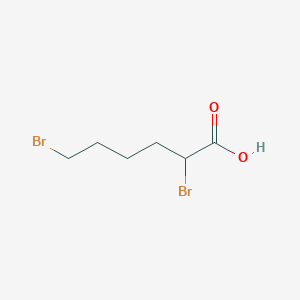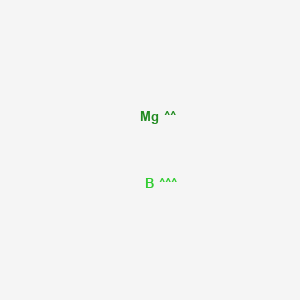
Magnesium boride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Magnesium boride (MgB2) is a binary compound that has gained significant attention in the field of materials science due to its superconducting properties. It is a type-II superconductor that exhibits zero electrical resistance at temperatures up to 39K. The discovery of its superconducting properties has led to extensive research on its synthesis, properties, and potential applications.
作用機序
The superconductivity of magnesium boride is due to its unique crystal structure, which consists of alternating layers of magnesium and boron atoms. When cooled below its critical temperature, the electrons in the material form Cooper pairs, which can move through the material without resistance. The exact mechanism of its catalytic properties is not well understood, but it is believed to involve the interaction of the material with the reactants.
生化学的および生理学的効果
There is limited research on the biochemical and physiological effects of magnesium boride. However, it has been shown to be non-toxic and biocompatible, making it a potential material for use in biomedical applications.
実験室実験の利点と制限
One of the main advantages of using magnesium boride in lab experiments is its superconducting properties, which allow for the study of high-temperature superconductivity. Additionally, its catalytic properties make it a promising material for use in various reactions. However, its synthesis can be challenging, and it is not widely available, which can limit its use in experiments.
将来の方向性
There are numerous future directions for research on magnesium boride. One area of focus is the development of new synthesis methods that are more efficient and scalable. Additionally, there is ongoing research on the use of magnesium boride in various applications, including superconductivity, catalysis, and hydrogen storage. Further studies are also needed to understand the mechanism of its catalytic properties and its potential use in biomedical applications.
合成法
Magnesium boride can be synthesized through various methods, including solid-state reaction, chemical vapor deposition, and solution-based methods. The solid-state reaction method involves the direct reaction of magnesium and boron in a vacuum or inert atmosphere. Chemical vapor deposition involves the use of a gaseous precursor to deposit a thin film of magnesium boride on a substrate. Solution-based methods involve the use of a precursor solution to deposit magnesium boride on a substrate.
科学的研究の応用
Magnesium boride has numerous potential applications in various fields, including superconductivity, catalysis, and hydrogen storage. Its superconducting properties make it a promising material for use in high-temperature superconductors. It has also been studied as a catalyst for various reactions, including the reduction of nitroarenes and the dehydrogenation of ammonia borane. Additionally, magnesium boride has been studied as a potential material for hydrogen storage due to its high hydrogen storage capacity.
特性
CAS番号 |
12795-15-2 |
|---|---|
製品名 |
Magnesium boride |
分子式 |
BMg |
分子量 |
35.12 g/mol |
IUPAC名 |
boron;magnesium |
InChI |
InChI=1S/B.Mg |
InChIキー |
QYHKLBKLFBZGAI-UHFFFAOYSA-N |
SMILES |
[B].[Mg] |
正規SMILES |
[B].[Mg] |
同義語 |
magnesium boride magnesium boride (MgB12) magnesium boride (MgB2) magnesium diboride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



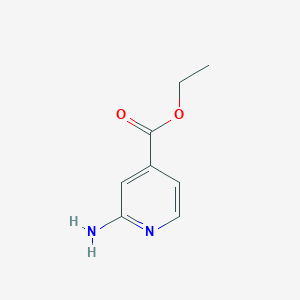
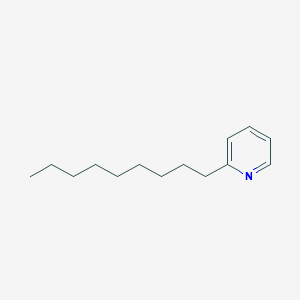
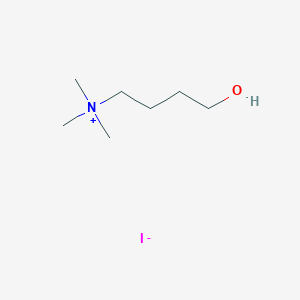
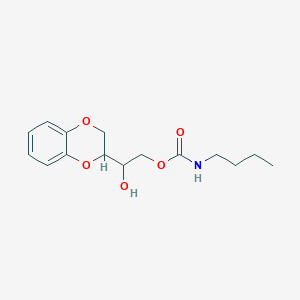
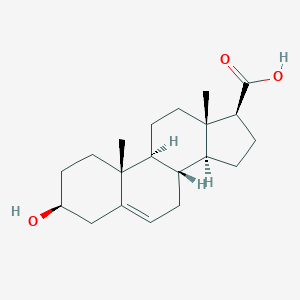
![(1R,2R,4S)-1,2-Dichlorobicyclo[2.2.1]heptane](/img/structure/B76675.png)
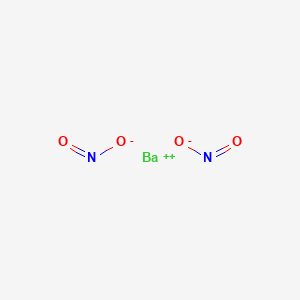
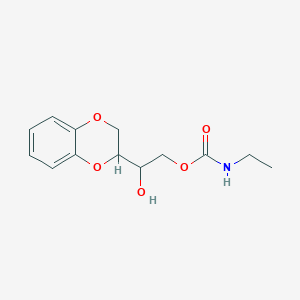
![7H-Furo[3,2-g][1]benzopyran-7-one, 9-methoxy-4-(3-methyl-2-butenyl)-](/img/structure/B76678.png)
